Magnesium--mercury (2/1)

Phase Formation Microstructural Engineering Mg Alloy Anode

Mg₂Hg (CAS 12055-30-0) is a stoichiometric intermetallic phase within the Mg-Hg binary system, crystallizing in the orthorhombic Pnma space group with a calculated formation energy of -0.197 eV/atom and density of 6.37 g/cm³. This compound is functionally distinct from generic magnesium amalgams: rapid solidification selectively stabilizes the Mg₂Hg phase, whereas slow cooling yields Mg₃Hg, directly determining electrochemical performance in seawater battery anodes. Substitution with Mg₃Hg, Mg₅Hg₃, or MgHg₂ is scientifically invalid due to fundamentally different activation kinetics and dissolution behavior. Procure only phase-verified Mg₂Hg to ensure rapid anode activation, high cell voltage, and uniform dissolution required for high-power marine and military battery applications.

Molecular Formula HgMg2
Molecular Weight 249.20 g/mol
CAS No. 12055-30-0
Cat. No. B15489018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium--mercury (2/1)
CAS12055-30-0
Molecular FormulaHgMg2
Molecular Weight249.20 g/mol
Structural Identifiers
SMILES[Mg].[Mg].[Hg]
InChIInChI=1S/Hg.2Mg
InChIKeySURWNQNWJWHOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mg2Hg (CAS: 12055-30-0): A Strategic Intermetallic Phase for Advanced Seawater Battery Anode and Alloy Design Research


Magnesium--mercury (2/1), denoted as Mg₂Hg, is a stoichiometric intermetallic compound within the Mg-Hg binary system [1]. It is characterized by a calculated formation energy of -0.197 eV/atom [2], a density of 6.37 g/cm³, and a crystalline structure (orthorhombic, Pnma space group) [2]. This compound is primarily recognized for its distinct electrochemical and microstructural roles in activating magnesium anodes for high-power seawater batteries [1].

Beyond Generic Mg-Hg Alloys: Why the Mg2Hg Stoichiometric Phase is Non-Interchangeable


Substitution of Mg₂Hg with a generic 'magnesium amalgam' or other Mg-Hg intermetallics (e.g., Mg₃Hg, Mg₅Hg₃, MgHg₂) is scientifically invalid due to the extreme sensitivity of phase formation and electrochemical behavior to processing conditions and composition [1][2]. The Mg-Hg system contains multiple intermetallic phases, including Mg₃Hg, Mg₅Hg₂, Mg₂Hg, Mg₅Hg₃, MgHg, and MgHg₂, each with distinct thermodynamic stability and properties [1]. Critically, the solidification rate directly dictates which phase precipitates: rapid cooling selectively stabilizes the Mg₂Hg phase, whereas slow cooling predominantly yields the Mg₃Hg phase [2]. Consequently, a material's performance in applications such as seawater battery anodes is fundamentally tied to the presence of this specific intermetallic compound and cannot be replicated by a different composition or microstructure [3].

Mg2Hg (CAS: 12055-30-0) Quantitative Evidence: A Comparator-Based Performance Guide


Phase Selectivity via Solidification Rate: Rapid Cooling Stabilizes Mg2Hg Over Mg3Hg

In Mg-Hg-X alloys, the specific intermetallic phase formed is not arbitrary but a direct function of the solidification rate. Research demonstrates that a rapid solidification process leads to the selective formation of the Mg₂Hg phase, whereas a slow cooling process results in the formation of the Mg₃Hg phase [1]. This finding is critical for materials design, as it shows that a specific microstructure can be engineered through controlled processing.

Phase Formation Microstructural Engineering Mg Alloy Anode

Thermodynamic Stability of Mg2Hg: A Calphad-Assessed Stoichiometric Compound

The Mg-Hg binary system has been thermodynamically assessed using the CALPHAD (Calculation of Phase Diagrams) method, where Mg₂Hg is described as a stoichiometric compound [1]. This contrasts with a solid solution or a simple mixture. The assessment yielded a self-consistent set of thermodynamic parameters for all intermetallic phases in the system, including Mg₃Hg, Mg₅Hg₂, Mg₂Hg, Mg₅Hg₃, MgHg, and MgHg₂ [1]. The calculated formation energy from first-principles is -0.197 eV/atom, providing a quantitative baseline for stability calculations [2].

Thermodynamics CALPHAD Phase Diagram

Electrochemical Activity and Anodic Dissolution: The Role of Hg in Activating Mg Anodes

The addition of mercury to magnesium anodes significantly enhances electrochemical activity by preventing passivation and promoting uniform dissolution. Research shows that alloying elements like Hg activate the Mg anode by altering its surface behavior in aggressive ion environments [1]. While the study does not isolate the potential of a pure Mg₂Hg electrode, it establishes the critical function of Hg in forming an active, non-passivating surface. The Mg₂Hg phase is a key product of this alloying strategy, and its presence is directly linked to the observed improvements in activation and dissolution uniformity [2].

Electrochemistry Seawater Battery Corrosion

Strategic Applications of Mg2Hg (CAS: 12055-30-0) in High-Performance Material Science


Engineering High-Power Seawater Battery Anodes with Controlled Microstructure

The evidence that rapid solidification stabilizes the Mg₂Hg phase is critical for designing high-performance seawater battery anodes [1]. By precisely controlling the cooling rate, materials scientists can engineer an anode with a high density of the electrochemically active Mg₂Hg intermetallic phase. This leads to rapid activation, high cell voltage, and uniform dissolution, overcoming the passivation issues inherent to pure magnesium anodes [2]. This application scenario is directly relevant to military and marine technologies where high-power, reliable power sources are required.

CALPHAD-Based Alloy Design and Phase Prediction for Mg-Hg Systems

The availability of a self-consistent CALPHAD thermodynamic assessment for the Mg-Hg system, which treats Mg₂Hg as a distinct stoichiometric compound, is a powerful tool for computational alloy design [1]. Researchers can use these parameters to predict the phase constitution of Mg-Hg-X alloys under various processing conditions, eliminating the need for extensive trial-and-error experimentation. This enables the rapid development of new magnesium alloys for applications ranging from anodes to lightweight structural materials, where the presence and stability of the Mg₂Hg phase is a critical design variable.

Fundamental Research on Intermetallic Phase Formation and Stability

The unique sensitivity of phase formation in the Mg-Hg system to solidification rate makes it an ideal model system for fundamental studies in physical metallurgy [1]. The fact that either Mg₂Hg or Mg₃Hg can be selectively precipitated by changing a single processing parameter provides a clear, binary outcome for investigating nucleation and growth phenomena. Furthermore, the calculated formation energy of Mg₂Hg (-0.197 eV/atom) provides a quantitative benchmark for first-principles calculations and experimental validation of intermetallic stability [2].

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